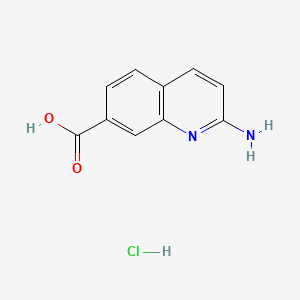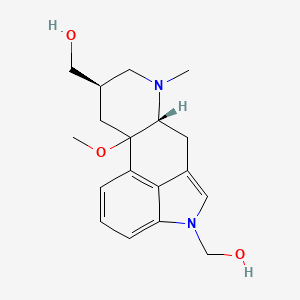
1,5-Anhydro D-Fructose 2-Hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Anhydro D-Fructose 2-Hydrate is a bioactive monosaccharide that is produced through the degradation of glycogen, starch, and maltosaccharides.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,5-Anhydro D-Fructose 2-Hydrate can be synthesized enzymatically from starch using alpha-1,4-glucan lyase or chemically from D-glucose or D-fructose in a few steps with high yields . The enzymatic method involves the use of alpha-1,4-glucan lyase, which cleaves the alpha-1,4-glycosidic bonds in starch to produce 1,5-Anhydro D-Fructose . The chemical synthesis involves the conversion of D-glucose or D-fructose through a series of reactions, including isomerization and dehydration .
Industrial Production Methods
Industrial production of this compound involves the use of genetically engineered microorganisms or cell-free reactors that express the necessary enzymes for its synthesis . This method allows for large-scale production and purification of the compound, making it feasible for commercial applications .
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Anhydro D-Fructose 2-Hydrate undergoes various chemical reactions, including oxidation, reduction, and dehydration .
Common Reagents and Conditions
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions include 1,5-anhydro-D-glucitol, ascopyrone P, and microthecin .
Applications De Recherche Scientifique
1,5-Anhydro D-Fructose 2-Hydrate has a wide range of scientific research applications:
Mécanisme D'action
1,5-Anhydro D-Fructose 2-Hydrate exerts its effects through various molecular targets and pathways:
Satiety Regulation: It activates oxytocin neurons in the paraventricular nucleus of the hypothalamus, leading to suppressed feeding behavior.
Anti-Microbial Action: The compound inhibits the growth of Gram-positive bacteria by interfering with their ability to regenerate NADPH.
Anti-Inflammatory and Anti-Cancer Effects: It modulates inflammatory pathways and induces apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
1,5-Anhydro D-Fructose 2-Hydrate is unique compared to other similar compounds due to its wide range of bioactive properties and applications. Similar compounds include:
1,5-Anhydro-D-Glucitol: A metabolite of 1,5-Anhydro D-Fructose with applications in diabetes management.
Ascopyrone P: A dehydration product with antimicrobial and antioxidant properties.
Microthecin: Another derivative with anti-microbial effects.
These compounds share some biological activities but differ in their specific applications and mechanisms of action.
Propriétés
Formule moléculaire |
C6H12O6 |
|---|---|
Poids moléculaire |
180.16 g/mol |
Nom IUPAC |
(4S,5S,6R)-6-(hydroxymethyl)oxane-3,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O6/c7-1-3-4(8)5(9)6(10,11)2-12-3/h3-5,7-11H,1-2H2/t3-,4-,5+/m1/s1 |
Clé InChI |
XFOMARSOADLZQX-WDCZJNDASA-N |
SMILES isomérique |
C1C([C@H]([C@@H]([C@H](O1)CO)O)O)(O)O |
SMILES canonique |
C1C(C(C(C(O1)CO)O)O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[2-(3-Methylphenyl)ethyl]piperidine hydrochloride](/img/structure/B15296096.png)
![3-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)propanoic acid](/img/structure/B15296100.png)
![ditert-butyl (6aR,9R,10aR)-9-(hydroxymethyl)-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-4,7-dicarboxylate](/img/structure/B15296102.png)





![6-Methylidene-5-oxaspiro[2.4]heptan-4-one](/img/structure/B15296131.png)



![Methyl 3-[(3-phenylpropyl)amino]butanoate hydrochloride](/img/structure/B15296154.png)
